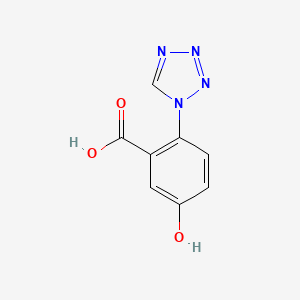

5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid

Description

Historical Context and Chemical Significance of Benzoic Acid Scaffolds in Research

Benzoic acid, the simplest aromatic carboxylic acid, has a rich history dating back to the 16th century. It was initially isolated through the dry distillation of gum benzoin. preprints.org Its structure was later elucidated in 1832. preprints.org Historically, benzoic acid and its derivatives have been used as food preservatives and in medicinal applications, such as in Whitfield's Ointment for fungal skin diseases. preprints.org

In modern research, the benzoic acid scaffold is a fundamental building block in drug discovery and materials science. nih.govresearchgate.net Its prevalence is due to its chemical stability, its ability to participate in a wide range of chemical reactions, and its capacity to interact with biological targets through hydrogen bonding and aromatic interactions. Numerous synthetic compounds incorporating the benzoic acid scaffold have been developed, including diuretics and analgesics. preprints.orgresearchgate.net The versatility of this scaffold allows for the systematic modification of its structure to optimize pharmacological activity, making it a cornerstone in the synthesis of new bioactive molecules. nih.govresearchgate.net

Fundamental Principles and Research Applications of Tetrazole Heterocycles in Medicinal Chemistry

Tetrazole is a five-membered aromatic ring containing four nitrogen atoms and one carbon atom. nih.govresearchgate.net Although not found in nature, this nitrogen-rich heterocycle has garnered significant attention in medicinal chemistry for its broad spectrum of biological activities. lifechemicals.com The unique electronic properties of the tetrazole ring, including its planar structure and electron-rich nature, allow it to participate in various non-covalent interactions with biological targets. bohrium.comtandfonline.com

Tetrazole derivatives have been investigated for a wide array of therapeutic applications, demonstrating activities such as:

Antibacterial hilarispublisher.com

Antifungal bohrium.com

Anticancer nih.govhilarispublisher.com

Antihypertensive nih.govbohrium.com

Antiviral nih.gov

The metabolic stability of the tetrazole ring is a key feature, making it an attractive component in the design of new drugs. tandfonline.comhilarispublisher.com This stability, combined with its unique ability to interact with biological systems, has led to the incorporation of the tetrazole moiety into numerous marketed drugs, including the antihypertensive agent Losartan and the antibacterial Cefotiam. lifechemicals.com

Investigation of Tetrazole as a Bioisosteric Replacement for Carboxylic Acid Functionalities in Drug Design Paradigms

One of the most significant roles of the tetrazole ring in medicinal chemistry is its function as a bioisostere for the carboxylic acid group. bohrium.comhilarispublisher.com Bioisosterism is a strategy used in drug design to switch atoms or groups with similar physicochemical properties to enhance a compound's biological activity or pharmacokinetic profile. drughunter.com

The 1H-tetrazole ring is considered a non-classical bioisostere of the carboxylic acid functional group. This is due to several key similarities:

Acidity: The pKa of the N-H proton in a 5-substituted 1H-tetrazole is comparable to that of a carboxylic acid proton (pKa ≈ 4.5-4.9 for tetrazole vs. ≈ 4.2-4.5 for carboxylic acid), allowing it to exist as an anion at physiological pH. drughunter.com

Geometry: Both groups possess a planar geometry, which allows for similar spatial interactions with receptor binding sites. bohrium.com

Electronic Delocalization: The negative charge of the tetrazolate anion is delocalized over the five-membered ring, similar to the charge delocalization in a carboxylate anion. nih.gov

The replacement of a carboxylic acid with a tetrazole can offer several advantages in drug design. tandfonline.comhilarispublisher.comresearchgate.net Tetrazoles are generally more metabolically stable than carboxylic acids. tandfonline.com They can also exhibit increased lipophilicity, which may improve a drug's ability to cross biological membranes, potentially leading to better oral bioavailability. hilarispublisher.com A prominent example of this bioisosteric replacement is the angiotensin II receptor antagonist Losartan, where the tetrazole moiety was found to be crucial for its effectiveness after oral administration. drughunter.comnih.gov

| Feature | Carboxylic Acid | 1H-Tetrazole |

| Acidity (pKa) | ~4.2 - 4.5 | ~4.5 - 4.9 |

| Geometry | Planar | Planar |

| Charge Delocalization | Across two oxygen atoms | Across four nitrogen atoms |

| Metabolic Stability | Susceptible to certain metabolic transformations | Generally more stable |

Academic Research Landscape of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid and Related Structural Motifs

Direct academic research focused exclusively on this compound is limited in publicly accessible literature. However, the academic landscape for structurally related compounds provides significant insight into its potential properties and applications. Research on tetrazolyl-benzoic acids is an active area, driven by the quest for new therapeutic agents.

Structurally Related Compounds:

2-(1H-Tetrazol-1-yl)benzoic acid: This parent compound, lacking the hydroxyl group, has been synthesized and structurally characterized. ontosight.ai X-ray crystallography studies reveal that the tetrazole and benzene (B151609) rings are planar, but not coplanar, with a significant dihedral angle between them. nih.gov The molecules in the crystal structure are connected by hydrogen bonds. nih.gov This compound serves as an intermediate in the synthesis of potential antimicrobial and anticancer drugs. ontosight.ai

3-(1H-Tetrazol-5-yl)benzoic acid: In this isomer, the tetrazole ring is attached at a different position on the benzoic acid. Its crystal structure has also been reported, showing molecules linked into two-dimensional sheets by intermolecular hydrogen bonds. psu.edu

Hydroxybenzoic Acids: Hydroxybenzoic acids and their derivatives are known to exhibit a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. nih.govsemanticscholar.org The position and number of hydroxyl groups on the benzene ring significantly influence these properties. nih.gov

Derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid: This complex molecule, which contains a tetrazolyl-biphenyl-methyl moiety, is the structure of the drug Valsartan. Research on its ester derivatives has shown significant antioxidant and antihypertensive potentials. nih.govresearchgate.net

The combination of the 2-(1H-tetrazol-1-yl)benzoic acid scaffold with a hydroxyl group at the 5-position suggests that this compound would likely be investigated for its potential biological activities, leveraging the established properties of both the tetrazole-as-carboxylic-acid-bioisostere and the biologically active hydroxybenzoic acid motifs. Research into such hybrid molecules often aims to discover new compounds with enhanced efficacy or novel mechanisms of action in areas like cancer, hypertension, and infectious diseases. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O3/c13-5-1-2-7(6(3-5)8(14)15)12-4-9-10-11-12/h1-4,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWPEPMDRIGTDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Hydroxy 2 1h Tetrazol 1 Yl Benzoic Acid and Its Analogs

Strategies for Tetrazole Ring Formation

The construction of the tetrazole ring is a key step in the synthesis of these compounds. Various methods have been developed, ranging from classic cycloaddition reactions to more complex multicomponent strategies.

The [3+2] cycloaddition reaction between an azide (B81097) and a nitrile is a fundamental and widely used method for the synthesis of 5-substituted 1H-tetrazoles. nih.govnih.gov This reaction involves the combination of an organic nitrile with an azide source, such as sodium azide, to form the tetrazole ring. nih.gov The mechanism of this reaction can vary, with possibilities including a concerted [2+3] cycloaddition or a stepwise process involving nucleophilic attack of the azide on the nitrile followed by cyclization. acs.org

To overcome the high activation energy often associated with this reaction, various catalysts and additives have been employed. nih.govacs.org Both homogeneous and heterogeneous catalysts have been developed to facilitate the reaction under milder conditions and improve yields. nih.govacs.org For instance, cobalt(II) complexes have been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles. nih.gov Mechanistic studies suggest the involvement of a metal-diazido intermediate in the catalytic cycle. nih.govacs.org Other catalytic systems, including amine salts and L-proline, have also been reported to promote this transformation effectively. tandfonline.comorganic-chemistry.org

| Catalyst/Promoter | Substrate Scope | Conditions | Yields | Reference |

| Cobalt(II) complex | Aryl nitriles | Mild | Near quantitative | nih.gov |

| Amine salts | Various organic nitriles | Mild, in DMF | Good to excellent | tandfonline.com |

| L-proline | Aliphatic and aryl nitriles, thiocyanates, cyanamides | Environmentally benign | Excellent | organic-chemistry.org |

| Zinc salts | Aromatic, alkyl, and vinyl nitriles, thiocyanates, cyanamides | In water | Broad applicability | organic-chemistry.org |

This table provides a summary of different catalytic systems for tetrazole synthesis via cycloaddition.

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules like tetrazole derivatives in a single step. The Ugi-azide reaction is a prominent example of an MCR used for the synthesis of 1,5-disubstituted-1H-tetrazoles. nih.govmdpi.commdpi.com This reaction involves the combination of an aldehyde, an amine, an isocyanide, and an azide source (often trimethylsilyl (B98337) azide) to generate the tetrazole product. nih.govbeilstein-journals.org

The Ugi-azide reaction is valued for its versatility and ability to introduce multiple points of diversity into the final molecule. nih.govmdpi.com It has been successfully employed in the synthesis of various tetrazole-containing scaffolds, including those linked to other heterocyclic systems. nih.govmdpi.com The reaction conditions are generally mild, and variations of the standard protocol, such as using ultrasound irradiation, have been developed to improve efficiency and sustainability. mdpi.com

| Reaction | Components | Product | Key Features | References |

| Ugi-Azide | Aldehyde, Amine, Isocyanide, Azide | 1,5-disubstituted 1H-tetrazole | High diversity, mild conditions | nih.govmdpi.commdpi.com |

| One-pot Ugi-azide/Heck | 2-bromobenzaldehyde, allylamine, TMSN3, isocyanide | Tetrazolyl-1,2,3,4-tetrahydroisoquinolines | Avoids intermediate purification | nih.govbeilstein-journals.org |

This table summarizes key multicomponent reactions for tetrazole synthesis.

Beyond the well-established cycloaddition and Ugi-azide reactions, other synthetic routes to tetrazoles have been explored. These include methods that utilize different starting materials or catalytic systems. For example, tetrazoles can be synthesized from amines, triethyl orthoformate, and sodium azide using catalysts like Yb(OTf)3. organic-chemistry.org Another approach involves the transformation of amidines and guanidines into tetrazole derivatives using the diazotizing reagent FSO2N3. organic-chemistry.org

The use of nanomaterials as catalysts has also emerged as a green and efficient approach for tetrazole synthesis. rsc.org These catalysts offer advantages such as high surface area, easy recovery, and reusability. rsc.org For instance, magnetic nanoparticles functionalized with catalytic groups have been successfully used in the synthesis of 5-substituted-1H-tetrazoles. rsc.org

Functionalization and Derivatization of the Benzoic Acid Moiety

The benzoic acid portion of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid provides a scaffold for further modification to modulate the compound's properties.

Introducing a hydroxyl group at a specific position on the benzoic acid ring is a crucial step. Regioselective hydroxylation of benzoic acids can be challenging. One approach involves the ortho-hydroxylation of benzoic acids using hydrogen peroxide in the presence of a non-heme iron complex. rsc.org Another method describes a decarboxylative hydroxylation of benzoic acids to phenols under mild, photoinduced conditions. nih.govresearchgate.net Palladium-catalyzed C-H activation is another powerful tool for the regioselective introduction of hydroxyl groups onto aromatic rings. semanticscholar.org

Carboxylation, the introduction of a carboxylic acid group, can be achieved through various methods, including the oxidation of an alkyl group attached to the benzene (B151609) ring. youtube.com For instance, substituted toluenes can be oxidized to the corresponding benzoic acids. google.com

The substituents on the benzoic acid ring significantly influence the molecule's properties. The effect of these substituents on the acidity of the benzoic acid is a well-studied phenomenon. carewellpharma.in Synthetic strategies often involve electrophilic aromatic substitution reactions to introduce groups like nitro or halogen onto the benzene ring. youtube.com These groups can then be further modified. For example, a nitro group can be reduced to an amino group, which can alter the electronic properties and directing effects for subsequent reactions. youtube.com

The alkylation of the carboxylic acid group is another common derivatization. For instance, para-substituted benzoic acids can be alkylated using iodomethane (B122720) in the presence of a strong base. acs.org The reactivity of the benzoic acid can be influenced by the nature of the substituents already present on the ring. acs.org

Convergent and Linear Synthesis Pathways for Complex Tetrazole-Benzoic Acid Architectures

The synthesis of complex molecules like this compound can be approached through two primary strategies: linear and convergent synthesis.

Linear Synthesis: A linear synthesis involves the sequential modification of a starting material through a series of reactions until the final product is formed. A plausible linear pathway for this compound could start from 2-amino-5-hydroxybenzoic acid. The key steps would involve:

Diazotization: The amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).

Azide Formation: The diazonium salt is then reacted with an azide source, such as sodium azide, to form an aryl azide intermediate.

Tetrazole Ring Formation: This step is typically achieved through a [2+3] cycloaddition reaction. While the most common method involves reacting a nitrile with an azide, forming a 1-substituted tetrazole from an aryl azide requires a different approach, often involving reaction with a one-carbon component like an isocyanide or through intramolecular cyclization if an appropriate precursor is designed. The classic and most direct method for forming 1,5-disubstituted tetrazoles is the reaction of nitriles and azides. nih.govnih.govorganic-chemistry.orgorganic-chemistry.org

For tetrazole-benzoic acid architectures, an MCR approach like the Ugi-azide reaction could be employed. mdpi.com This reaction typically involves an aldehyde, an amine, an isocyanide, and an azide source (like trimethylsilyl azide) to produce 1,5-disubstituted tetrazoles. nih.govmdpi.com While highly efficient, adapting this to synthesize a 1-substituted tetrazole without a substituent at the 5-position, such as the target molecule, would require a specialized set of reactants, for instance, using formaldehyde (B43269) as the aldehyde component. This strategy highlights the efficiency and atom economy of MCRs in rapidly building molecular complexity. nih.gov

Research-Scale Purification and Isolation Methodologies for Organic Compounds

Following synthesis, the crude product of this compound must be purified to remove unreacted starting materials, by-products, and catalysts. Given its polar and acidic nature, several standard laboratory techniques are applicable.

Extraction: Liquid-liquid extraction is a primary purification step. The acidic nature of both the carboxylic acid and the phenolic hydroxyl group allows the target compound to be selectively moved between an organic solvent and an aqueous phase by manipulating the pH. miamioh.edu By dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and washing with a basic aqueous solution (e.g., sodium bicarbonate), the target compound will deprotonate and dissolve in the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be isolated and re-acidified (e.g., with HCl) to precipitate the pure product, which can be collected by filtration or extracted back into an organic solvent. miamioh.edu

Recrystallization: This is a highly effective technique for purifying solid organic compounds. umass.eduyoutube.com The principle relies on the differential solubility of the compound and its impurities in a specific solvent at different temperatures. ma.edu A suitable solvent would be one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. youtube.comma.edu Water is often a good solvent for the recrystallization of benzoic acid and its polar derivatives. ma.edu The crude solid is dissolved in a minimal amount of the hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. umass.edu

Column Chromatography: For more challenging separations, column chromatography is employed. columbia.edu

Normal-Phase Chromatography: A polar stationary phase (e.g., silica (B1680970) gel) is used with a non-polar mobile phase. However, the high polarity of the target molecule might lead to strong adsorption and poor elution. biotage.com

Reversed-Phase Chromatography (RP-HPLC): This technique uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.gov To ensure good peak shape for an acidic compound, the mobile phase is often buffered or acidified (e.g., with formic or acetic acid) to suppress the ionization of the carboxylic acid and phenol (B47542) groups. biotage.com

Ion-Exchange Chromatography: This method separates molecules based on their net charge and can be highly effective for purifying acidic compounds. nih.govnih.gov

Spectroscopic and Chromatographic Elucidation in Synthetic Organic Chemistry

The definitive confirmation of the structure of this compound requires a combination of modern spectroscopic and chromatographic techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum would provide key information. The acidic protons of the carboxylic acid and hydroxyl groups would likely appear as broad singlets at the downfield end of the spectrum (typically δ 10-13 ppm for COOH and δ 5-10 ppm for phenolic OH, though these can exchange with D₂O). The proton on the tetrazole ring would appear as a distinct singlet, expected in the downfield region (δ ~9-10 ppm). The three protons on the benzene ring would exhibit a specific splitting pattern based on their positions relative to the substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is characteristically found far downfield (δ ~165-175 ppm). The aromatic carbons would appear in the δ 110-160 ppm range, with their exact shifts influenced by the attached hydroxyl, carboxyl, and tetrazole groups. The single carbon of the tetrazole ring would also have a characteristic chemical shift in the aromatic region.

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (ppm) | Carbon Assignment | Predicted Chemical Shift (ppm) |

| -COOH | ~13.0 (broad s) | -COOH | ~168 |

| -OH | ~10.0 (broad s) | C-OH | ~158 |

| Tetrazole C-H | ~9.5 (s) | C-N (Tetrazole) | ~145 |

| Aromatic H (position 6) | ~7.8 (d) | C-COOH | ~125 |

| Aromatic H (position 4) | ~7.3 (dd) | Aromatic C-H | ~123 |

| Aromatic H (position 3) | ~7.2 (d) | Aromatic C-H | ~120 |

| Aromatic C-H | ~118 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). rsc.org

The spectrum of this compound would be expected to show several characteristic absorption bands:

A very broad band from ~2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid. docbrown.info

A distinct, sharper O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹.

A strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically around 1680-1710 cm⁻¹. docbrown.info

Absorptions for C=C stretching in the aromatic ring in the ~1450-1600 cm⁻¹ region.

Vibrations corresponding to the N=N and C=N bonds of the tetrazole ring, typically found in the 1400-1600 cm⁻¹ region.

C-H stretching vibrations for the aromatic and tetrazole protons just above 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch (H-bonded) | 2500 - 3300 (very broad) |

| Phenolic O-H | Stretch | 3200 - 3600 (broad) |

| Aromatic/Tetrazole C-H | Stretch | 3000 - 3100 |

| Carboxylic Acid C=O | Stretch | 1680 - 1710 (strong) |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Tetrazole Ring (N=N, C=N) | Stretch | 1400 - 1600 |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Confirmation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and formula.

HRMS: High-resolution mass spectrometry can measure the mass of the molecular ion with very high precision (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula. For C₈H₆N₄O₃, the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.

LC-MS/MS: This hyphenated technique first separates the components of a mixture using liquid chromatography, after which each component is ionized and analyzed by mass spectrometry. ekb.eg For this compound, electrospray ionization (ESI) in negative mode would be highly effective, readily deprotonating the acidic molecule to form the [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) can then be used to fragment this ion, providing structural information. Common fragmentation pathways would include the loss of small, stable molecules such as CO₂ (44 Da) from the carboxylic acid, H₂O (18 Da), and N₂ (28 Da) from the tetrazole ring.

Computational and Theoretical Investigations of 5 Hydroxy 2 1h Tetrazol 1 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to analyze the electronic structure, molecular geometry, and reactivity of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid. researchgate.netniscpr.res.in

Key aspects of these investigations include:

Molecular Geometry Optimization: DFT calculations are used to determine the most stable three-dimensional conformation of the molecule by finding the geometry with the minimum energy. nih.gov This optimized structure is the foundation for all other computational analyses.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of the molecule. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution across the molecule. nih.gov It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are critical for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. niscpr.res.innih.gov

Table 1: Illustrative Quantum Chemical Properties

| Parameter | Description | Predicted Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.5 D |

Note: The values in this table are hypothetical and for illustrative purposes to represent typical outputs of quantum chemical calculations.

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. researchgate.net This method is instrumental in understanding the binding mode of this compound with various protein targets, helping to elucidate its potential mechanism of action. nih.govnih.gov

The process involves:

Preparation of Receptor and Ligand: The 3D structures of the target protein (receptor) and this compound (ligand) are prepared. This includes adding hydrogen atoms and assigning appropriate charges.

Docking Simulation: The ligand is placed in the binding site of the receptor, and a scoring function is used to evaluate thousands of possible binding poses.

Analysis of Results: The results are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy. nih.gov The specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein are examined. researchgate.net

For instance, docking studies on similar hydroxy benzoic acid derivatives have been used to evaluate their potential as inhibitors for targets like epidermal growth factor receptor (EGFR) tyrosine kinase. tu.edu.iq Such simulations can reveal key interactions that contribute to binding affinity and selectivity.

Table 2: Example of Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Protein Kinase A | -8.2 | Lys72, Glu91, Asp184 | Hydrogen Bonds, Electrostatic |

| Carbonic Anhydrase II | -7.5 | His94, His96, Thr199 | Hydrogen Bonds, Hydrophobic |

| Cyclooxygenase-2 | -9.1 | Arg120, Tyr355, Ser530 | Hydrogen Bonds, π-π Stacking |

Note: This table presents hypothetical data to illustrate the typical output of molecular docking simulations.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability Assessment

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility and the stability of the ligand-protein complex. nih.gov

Key applications of MD simulations for this compound include:

Conformational Analysis: Assessing the different shapes (conformations) the molecule can adopt in a biological environment, such as in solution. nih.gov

Binding Stability: Evaluating the stability of the docked pose obtained from molecular docking. By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound to the active site or dissociates.

Interaction Dynamics: Analyzing the dynamic nature of intermolecular interactions, such as the formation and breaking of hydrogen bonds between the ligand and the protein.

MD simulations are crucial for validating docking results and providing a more realistic representation of the binding event. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound, QSAR can be used to predict the activity of newly designed derivatives and guide lead optimization.

The development of a QSAR model involves:

Data Set Preparation: A set of molecules with known biological activities is collected.

Descriptor Calculation: Various molecular descriptors (physicochemical, topological, electronic) are calculated for each molecule.

Model Building: Statistical methods are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using external datasets.

A 3D-QSAR study on 5-(biphenyl-2-yl)-1H-tetrazole derivatives, for example, successfully identified key structural features required for their activity as angiotensin II receptor antagonists. nih.govfao.org Such models can provide contour maps that visualize regions where steric bulk, positive or negative charges, or hydrophobic properties would increase or decrease activity, thus guiding the design of more potent analogs.

Computational Prediction of Bio-relevant Molecular Descriptors to Guide Design

The success of a drug candidate depends not only on its binding affinity to the target but also on its pharmacokinetic properties, often summarized by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational methods are widely used to predict these properties early in the drug discovery process. ajchem-a.com

For this compound, key molecular descriptors can be calculated to assess its drug-likeness:

Lipinski's Rule of Five: This rule provides a set of guidelines to evaluate whether a compound is likely to be orally active. It considers properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

ADMET Properties: In silico models can predict various pharmacokinetic and toxicity parameters, such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for causing cardiotoxicity. ajchem-a.com

Machine learning models are increasingly being used to predict these complex biological endpoints based on a large number of calculated molecular descriptors. biorxiv.orgbiorxiv.org

Table 3: Predicted Drug-Likeness and ADMET Properties

| Property | Descriptor | Predicted Value | Compliance |

|---|---|---|---|

| Molecular Weight | MW | < 500 g/mol | Yes |

| Lipophilicity | LogP | < 5 | Yes |

| H-Bond Donors | HBD | < 5 | Yes |

| H-Bond Acceptors | HBA | < 10 | Yes |

| Aqueous Solubility | LogS | > -4 | High |

| Blood-Brain Barrier | BBB Permeability | Low | Favorable for peripheral targets |

Note: The values in this table are illustrative and based on general principles of drug design.

Virtual Screening Methodologies for Identifying Novel Scaffolds and Lead Optimization Strategies

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net The scaffold of this compound can serve as a starting point for discovering novel and potent inhibitors.

Common virtual screening strategies include:

Ligand-Based Virtual Screening: This approach uses the structure of a known active compound, like this compound, to find other molecules with similar 2D or 3D features. nih.gov

Structure-Based Virtual Screening: This method, which relies on molecular docking, screens a large database of compounds against the 3D structure of the target protein to identify potential binders. researchgate.net

These methodologies can accelerate the hit-to-lead process by prioritizing a smaller, more manageable number of compounds for experimental testing. researchgate.netnih.gov

Investigation of Biological Activities and Associated Molecular Mechanisms

Exploration of Enzyme Inhibition Profiles and Kinetic Studies

Derivatives of hydroxyl-substituted benzoic acid have been identified as effective enzyme inhibitors. nih.gov Notably, these scaffolds have shown inhibitory effects against mushroom tyrosinase, an enzyme targeted in strategies for treating hyperpigmentation. nih.gov Kinetic analyses have been crucial in elucidating the nature of this inhibition. For instance, certain precursor compounds incorporating hydroxylated benzoic acid moieties exhibit a noncompetitive and reversible inhibition mechanism. nih.gov The fungicidal action of benzoic acid is also attributed to its ability to inhibit enzyme activity. nih.gov

Research into hydroxyl-substituted benzoic and cinnamic acid derivatives has yielded compounds with significant tyrosinase inhibition. While the specific compound 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid was not detailed, the data from analogous structures underscores the potential of this chemical class.

Table 1: Tyrosinase Inhibition by Hydroxyl-Substituted Benzoic Acid Derivatives

| Compound | Type | IC50 (µM) | Inhibition Type | Ki (µM) |

|---|---|---|---|---|

| (2-(3-methoxyphenoxy)-2-oxoethyl 2, 4-dihydroxybenzoate) 4d | Benzoic Acid Derivative | 23.8 | Noncompetitive | 130 |

| (2-(3-methoxyphenoxy)-2-oxoethyl (E)-3-(4-hydroxyphenyl) acrylate) 6c | Cinnamic Acid Derivative | 5.7 | Noncompetitive | 11 |

| Kojic Acid (Reference) | Standard Inhibitor | 16.7 | N/A | N/A |

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Ligand-Receptor Binding Studies and Affinity Measurements

The tetrazole and benzoic acid moieties are features found in ligands targeting various receptors. Studies on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which share a similar structural backbone, have identified them as potent agonists for the G protein-coupled receptor-35 (GPR35). nih.gov GPR35 has emerged as a potential therapeutic target for pain, as well as inflammatory and metabolic diseases. nih.gov The introduction of the tetrazolyl group into the molecular structure was found to significantly improve the agonistic activity of the compounds. nih.gov

Further modifications of this scaffold led to the development of derivatives with high potency. For example, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide and N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide demonstrated the highest agonistic effects on GPR35, with EC50 values of 0.059 µM and 0.041 µM, respectively. nih.gov Additionally, research into hydroxycarboxylic acid receptors (HCAs) has shown that a salt bridge formation between the ligand's carboxyl group and a conserved arginine residue in the receptor is essential for activation. nih.gov This highlights the critical role of the benzoic acid portion of the molecule in receptor binding and signaling. nih.gov

Cellular Pathway Modulation Studies and Signal Transduction Analysis

Investigations into structurally similar compounds suggest that the this compound scaffold could modulate key cellular pathways. Hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid, which feature a triazole ring instead of a tetrazole, have been shown to inhibit the proliferation of MCF-7 breast cancer cells by inducing apoptosis. rsc.org The molecular mechanisms of other substituted benzoic acid derivatives in cancer cells involve modifications in the Bax:Bcl-2 ratio, an increase in p53 expression, and the release of apoptosis-inducing factor (AIF). nih.gov These actions can lead to cell cycle arrest, typically at the G0/G1 phase, thereby halting cell proliferation. nih.gov

In the context of inflammation, related heterocyclic compounds have been found to activate the Nrf2-HO-1 signaling pathway, which helps to alleviate microglial inflammation by reducing the production of reactive oxygen species (ROS). nih.gov

Antimicrobial Research Perspectives: Antibacterial and Antifungal Activity

The benzoic acid framework is a well-established pharmacophore in antimicrobial research. nih.govmdpi.comnih.gov Derivatives of 2-(1H-tetrazolo-5-yl)anilines, structural analogs of the title compound, have been screened for their antimicrobial and antifungal properties. zsmu.edu.ua Studies using the disco-diffusion method have demonstrated that these compounds are active against a range of microorganisms. zsmu.edu.ua

Specifically, certain ureas derived from 2-(1H-tetrazolo-5-yl)anilines were selective against the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecalis. zsmu.edu.ua Structure-activity relationship analyses revealed that the introduction of halogen atoms into the aniline (B41778) fragment tends to increase activity. For example, a fluorine-containing derivative effectively stopped the growth of Escherichia coli and Klebsiella pneumonia, while chlorine and bromine-containing structures inhibited the growth of Pseudomonas aeruginosa. zsmu.edu.ua Antifungal activity against Candida albicans was observed in S-substituted tetrazolo[1,5-c]quinazoline-(6H)-5-ones(thiones). zsmu.edu.ua Other research has confirmed the antibacterial potential of pyrazole-derived anilines containing a benzoic acid moiety against various strains of Staphylococcus and Enterococcus. mdpi.com

Table 2: Antimicrobial Activity of 2-(1H-tetrazolo-5-yl)aniline Derivatives

| Compound Type/Modification | Target Microorganism | Activity Noted |

|---|---|---|

| 1-phenyl-3-R2-phenyl(ethyl)ureas | Staphylococcus aureus, Enterococcus faecalis | Selective activity |

| Fluorine on aniline fragment | Escherichia coli, Klebsiella pneumonia | Growth inhibition (31 mm and 21 mm zones) |

| Chlorine/Bromine on aniline fragment | Pseudomonas aeruginosa | Growth inhibition (20 mm and 23 mm zones) |

| S-substituted tetrazolo[1,5-c]quinazolines | Candida albicans | Antifungal activity |

Data sourced from Current issues in pharmacy and medicine. zsmu.edu.ua

Antineoplastic Research Perspectives and Cytotoxicity Mechanisms

The tetrazole ring is considered a "privileged scaffold" in medicinal chemistry, and its incorporation into molecules has led to the discovery of promising anticancer agents. researchgate.net While direct studies on this compound are limited, extensive research on the closely related 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids provides significant insight. These triazole-based analogs have demonstrated potent inhibitory activities against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. nih.govresearchgate.net

The cytotoxicity of these compounds was found to be comparable to the reference drug doxorubicin, with some derivatives showing improved IC50 values. rsc.org Importantly, the most potent of these compounds exhibited very weak cytotoxic effects toward normal retinal pigment epithelial (RPE-1) cells, suggesting a degree of selectivity for cancer cells. nih.gov Further investigation into the mechanism of action revealed that these compounds inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis. rsc.orgnih.gov

Table 3: In Vitro Cytotoxicity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

| Cell Line | IC50 Range of Hybrids (µM) | IC50 of Doxorubicin (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.6 - 39.8 | 19.7 |

| HCT-116 (Colon Cancer) | 23.9 - 41.8 | 22.6 |

Anti-inflammatory and Immunomodulatory Research Trajectories

The 2-hydroxybenzoic acid scaffold is the core structure of salicylic (B10762653) acid and its derivatives, which are well-known for their anti-inflammatory properties. Research into 5-acetamido-2-hydroxy benzoic acid derivatives, which are structurally very similar to the title compound, aims to increase selectivity for the cyclooxygenase 2 (COX-2) enzyme, a key target for modern non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Furthermore, related heterocyclic structures have been shown to possess anti-inflammatory and immunomodulatory effects by modulating cytokine production. Studies on other compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov Some compounds have also been observed to stimulate the proliferation of lymphocytes and macrophages and to increase the production of IL-1β, indicating complex immunomodulatory properties. nih.gov

Broader Pharmacological Research Trajectories (e.g., Antihypertensive, Antiviral, Antidiabetic, Antimalarial, Anticonvulsant)

The structural motifs present in this compound are found in drugs with a wide array of pharmacological activities.

Antihypertensive: The tetrazole ring is a key component of the angiotensin II receptor blocker (ARB) class of antihypertensive drugs. For instance, derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, which are based on the drug valsartan, have been synthesized and evaluated as a new class of angiotensin-II receptor antagonists. nih.gov

Antidiabetic: Some research has pointed to the potential of tetrazole-containing compounds to exhibit antidiabetic activity. researchgate.net

While the tetrazole heterocycle is a component of compounds investigated for antiviral, antimalarial, and anticonvulsant properties, specific research trajectories for derivatives of this compound in these areas are less defined.

Biochemical Assays for Mechanistic Elucidation of Compound Action

Following a comprehensive review of publicly available scientific literature, no specific biochemical assays or detailed mechanistic studies were found for the chemical compound "this compound." Consequently, data on its specific molecular interactions, enzyme inhibition, or receptor binding properties are not available.

Research on structurally related compounds, such as other tetrazole and benzoic acid derivatives, indicates a variety of potential biological activities that are typically investigated through a range of biochemical assays. These assays are crucial for understanding how a compound may exert a therapeutic or toxic effect at the molecular level.

For example, studies on other N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have utilized dynamic mass redistribution (DMR) assays to characterize their agonistic activity on G protein-coupled receptors like GPR35. Such assays measure changes in cellular mass distribution upon compound binding to a receptor, providing insights into receptor activation and downstream signaling pathways.

In the broader context of tetrazole-containing compounds, various enzymatic assays have been employed to determine their inhibitory potential. These can include, but are not limited to, assays for:

Proteases: To assess the inhibition of enzymes involved in protein degradation.

Kinases: To determine the effect on enzymes that play a critical role in cell signaling.

Metabolic Enzymes: Such as β-lactamase, to investigate potential as antibiotic adjuvants.

Furthermore, antioxidant properties of related triazole benzoic acid hybrids have been evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. These tests quantify the ability of a compound to neutralize free radicals, indicating its potential to mitigate oxidative stress.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

No data available in the scientific literature.

| Target Enzyme | Assay Type | IC₅₀ (µM) | Ki (µM) | Mechanism of Inhibition |

| Not Studied | N/A | N/A | N/A | N/A |

| Not Studied | N/A | N/A | N/A | N/A |

Table 2: Hypothetical Receptor Binding Data for this compound

No data available in the scientific literature.

| Receptor Target | Assay Type | EC₅₀ (µM) | % Activation/Inhibition |

| Not Studied | N/A | N/A | N/A |

| Not Studied | N/A | N/A | N/A |

Without experimental data from biochemical assays, any discussion on the molecular mechanism of "this compound" would be purely speculative. Future research, should it be undertaken, would need to employ a range of in vitro biochemical and cellular assays to elucidate the biological activities and mechanistic pathways of this specific compound.

Advanced Structural Elucidation and Solid State Chemistry Investigations

Crystallographic Analysis: Molecular Geometry and Supramolecular Packing

A definitive crystallographic analysis of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid has not been reported. Such an analysis, typically performed using single-crystal X-ray diffraction, would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional geometry.

For comparison, the crystal structure of the isomer 2-(1H-tetrazol-1-yl)benzoic acid reveals that the tetrazole and benzene (B151609) rings are not coplanar, exhibiting a significant dihedral angle of 52.90 (4)°. researchgate.net This twist is a key feature of its molecular conformation. In contrast, the hydrated form of 4-(1H-tetrazol-5-yl)benzoic acid shows a nearly planar molecular skeleton, with a dihedral angle of only 0.16° between the tetrazole and benzene rings. nih.gov

Were the crystal structure of this compound to be determined, a data table summarizing its crystallographic parameters would be generated, similar to the one below for its isomer, 3-(1H-tetrazol-5-yl)benzoic acid. nih.gov

Interactive Data Table: Crystallographic Data for 3-(1H-Tetrazol-5-yl)benzoic acid nih.gov

| Parameter | Value |

| Formula | C₈H₆N₄O₂ |

| Molecular Weight | 190.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.2501 (10) |

| b (Å) | 16.805 (3) |

| c (Å) | 9.3290 (18) |

| β (°) | 99.188 (3) |

| Volume (ų) | 812.5 (3) |

| Z | 4 |

Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Engineering

Hydrogen bonds are the primary drivers of supramolecular assembly in this class of compounds. The this compound molecule contains several hydrogen bond donors (the carboxylic acid OH, the phenolic OH, and the tetrazole N-H) and acceptors (the carbonyl oxygen, the phenolic oxygen, and the tetrazole nitrogen atoms). This variety allows for the formation of a complex and robust hydrogen-bonding network.

In the crystal structure of 3-(1H-tetrazol-5-yl)benzoic acid , molecules are linked into two-dimensional sheets by intermolecular N—H···O and O—H···N hydrogen bonds. nih.govdoaj.org Similarly, molecules of 2-(1H-tetrazol-1-yl)benzoic acid are connected by O-H···N and C-H···O hydrogen bonds, also forming two-dimensional networks. researchgate.net The hydrated structure of 4-(1H-tetrazol-5-yl)benzoic acid features centrosymmetric dimers linked by O—H···O hydrogen bonds, which are then bridged by water molecules to form layers. nih.gov

A detailed analysis for this compound would identify all such interactions, quantifying their geometry (donor-acceptor distances and angles). This understanding is fundamental to crystal engineering, where these interactions are manipulated to design new crystal forms with desired properties.

Interactive Data Table: Hydrogen-Bond Geometry in 3-(1H-Tetrazol-5-yl)benzoic acid nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H···N | 0.93 (2) | 1.76 (2) | 2.6664 (15) | 164 (2) |

| N-H···O | 0.94 (2) | 1.77 (2) | 2.7118 (16) | 179.1 (19) |

Polymorphic Forms and Co-crystallization Strategies for Enhanced Material Properties

Polymorphism , the ability of a compound to exist in more than one crystal structure, is a critical consideration in pharmaceutical development. Different polymorphs can have different physical properties. To date, no studies on the polymorphism of this compound have been published. Discovering and characterizing its potential polymorphs would be a vital area of research, often involving crystallization experiments under various conditions (e.g., different solvents, temperatures, and pressures).

Co-crystallization is a crystal engineering strategy used to modify the physicochemical properties of an active pharmaceutical ingredient (API). This involves crystallizing the API with a second, pharmaceutically acceptable molecule (a coformer). Benzoic acid derivatives are frequently used as coformers due to their ability to form robust hydrogen bonds. Given the functional groups present in this compound, it is a prime candidate for co-crystallization studies with a variety of coformers to enhance properties like solubility or stability. However, no specific co-crystallization studies involving this compound have been reported in the literature.

Advanced Spectroscopic Methodologies for Solid-State Characterization

While X-ray diffraction is the gold standard for structure determination, spectroscopic techniques provide complementary information about the solid state.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy: This technique is highly sensitive to the local environment of atomic nuclei (e.g., ¹³C, ¹⁵N). It can distinguish between different polymorphic forms, identify the number of unique molecules in the asymmetric unit, and provide insights into intermolecular packing.

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy methods are used to probe the bonding environment within the crystal. Shifts in vibrational frequencies, particularly those of the O-H, N-H, and C=O groups, are indicative of hydrogen bonding and can be used to characterize different solid forms. For example, on-line Raman spectroscopy has been used to monitor the cocrystallization process of theophylline and benzoic acid in solution. mdpi.com

Terahertz Time-Domain Spectroscopy (THz-TDS): This low-frequency vibrational spectroscopy probes collective motions and phonon modes in the crystal lattice, offering a unique fingerprint for different polymorphic forms.

Currently, there is no published data from these advanced spectroscopic methods for this compound. Such studies would be invaluable for a complete solid-state characterization.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Novel Analogs for Optimized Biological Profiles

The rational design of novel analogs of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid is a promising avenue for optimizing its biological activity. Medicinal chemists can systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties. Key strategies include:

Substitution on the Phenyl Ring: Introducing various substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets.

Modification of the Tetrazole Ring: While the 1H-tetrazole is a common starting point, exploring other isomers and substituted tetrazoles could yield compounds with altered metabolic stability and target engagement. researchgate.net

Alteration of the Linkage: The direct attachment of the tetrazole to the benzoic acid at the 2-position is a key feature. Investigating analogs with different linkages or spacer groups could provide valuable structure-activity relationship (SAR) insights.

The design of these analogs can be guided by computational modeling and docking studies to predict their binding affinity to specific biological targets. researchgate.net

Advancements in Synthetic Methodologies for Related Chemical Entities

The synthesis of this compound and its derivatives can benefit from ongoing advancements in synthetic organic chemistry. The most common method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). eurekaselect.com Innovations in this area, such as the use of novel catalysts and reaction conditions, can lead to more efficient and scalable synthetic routes.

Recent developments include:

One-pot synthesis protocols: These methods streamline the synthetic process, reducing time and resources. acs.orgnih.gov

Use of solid-supported catalysts: Graphene oxide-based solid acid carbocatalysts have been shown to be effective in the synthesis of carboxylic acids and their tetrazole bioisosteres. rsc.org

Multicomponent reactions: These reactions allow for the rapid assembly of complex molecules from simple starting materials, offering a powerful tool for generating libraries of diverse tetrazole-containing compounds. beilstein-journals.orgresearchgate.net

These advanced methodologies can facilitate the synthesis of a wide range of analogs for biological screening.

Utility in Chemical Biology Probes and Tool Compounds for Target Validation

The structure of this compound makes it a suitable candidate for development into chemical biology probes. By incorporating reporter tags such as fluorescent dyes or affinity labels, this compound can be used to:

Identify and validate biological targets: Probes based on this scaffold can be used in proteomic studies to identify the proteins that interact with the compound in a cellular context. nih.gov

Visualize molecular interactions: Fluorescently labeled analogs can be used in cellular imaging studies to observe the localization and dynamics of the compound's interaction with its target.

Facilitate drug discovery: Tool compounds derived from this molecule can be used in high-throughput screening assays to identify other small molecules that bind to the same target.

The development of such probes would be invaluable for elucidating the mechanism of action of any observed biological activity. rsc.org

Interdisciplinary Nexus with Materials Science for Functional Applications

The field of materials science has seen a growing interest in tetrazole-containing compounds due to their unique properties, including high nitrogen content and thermal stability. lifechemicals.comontosight.ai This opens up possibilities for the application of this compound and its derivatives in the development of:

Energetic materials: Tetrazoles are known for their use in explosives and propellants. nih.govresearchgate.net

Coordination polymers and metal-organic frameworks (MOFs): The nitrogen atoms of the tetrazole ring can coordinate with metal ions to form functional materials with applications in gas storage and catalysis. lifechemicals.com

Functional polymers: Incorporating the tetrazole moiety into polymers can lead to materials with enhanced thermal stability and specific gas capture properties. lifechemicals.com

Further research at the intersection of chemistry and materials science could uncover novel applications for this class of compounds. rsc.org

Identification of Novel Therapeutic Targets and Signaling Pathways for Pharmacological Intervention

The broad range of biological activities reported for tetrazole derivatives suggests that this compound and its analogs could interact with a variety of therapeutic targets. eurekaselect.com Tetrazole-containing compounds have shown promise as:

Anticancer agents: They have been investigated for their ability to target various pathways involved in cancer progression, including tubulin polymerization. nih.goveurekaselect.com

Antimicrobial agents: Numerous tetrazole derivatives have demonstrated antibacterial and antifungal properties. ekb.eg

Antihypertensive agents: The well-known drug Losartan contains a tetrazole moiety and acts as an angiotensin II receptor antagonist. numberanalytics.com

Antidiabetic agents: Tetrazole derivatives have been explored as inhibitors of various targets involved in diabetes. nih.gov

Q & A

Q. How can computational methods predict the compound’s reactivity or ligand interactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity). MD simulations assess binding stability over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.